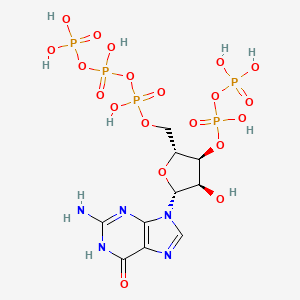

Guanosine 3'-diphosphate 5'-triphosphate

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPMACXZAITQAX-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N5O20P5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192193 | |

| Record name | Guanosine pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38918-96-6 | |

| Record name | Guanosine 5′-triphosphate 3′-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38918-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine pentaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038918966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The "Magic Spot": A Technical Guide to the Discovery and Significance of (p)ppGpp

This guide provides an in-depth exploration of the seminal discovery of guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), the effector molecules of the bacterial stringent response. From the initial enigmatic observations on thin-layer chromatograms to our current understanding of their profound impact on bacterial physiology, this document offers researchers, scientists, and drug development professionals a comprehensive technical overview of the core concepts, experimental methodologies, and enduring legacy of the "magic spot."

The Genesis of a Discovery: The Stringent Response

In the mid-20th century, a fundamental puzzle in microbiology was how bacteria orchestrate a global shutdown of growth and division in the face of nutrient scarcity. This phenomenon, termed the "stringent response," was observed as a rapid cessation of stable RNA (rRNA and tRNA) synthesis when bacterial cells were starved of amino acids.[1][2] A key breakthrough came with the isolation of "relaxed" mutants (relA) of Escherichia coli that failed to halt RNA synthesis under amino acid starvation, suggesting the involvement of a specific signaling molecule that was absent or defective in these mutants.[1][3] This set the stage for a direct search for this elusive intracellular messenger.

The Appearance of the "Magic Spot": An Experimental Journey

In 1969, Michael Cashel and Jon Gallant embarked on a series of experiments that would unveil this mysterious regulator.[3][4][5] Their approach was elegantly straightforward: to compare the metabolic profiles of wild-type and relA mutant E. coli strains during amino acid starvation. The technique of choice was two-dimensional thin-layer chromatography (TLC), a powerful method for separating complex mixtures of molecules.[3]

The Rationale Behind the Experimental Design

The success of Cashel and Gallant's experiments hinged on several key methodological choices:

-

Radiolabeling with 32P-orthophosphoric acid: To visualize the nucleotides within the bacterial cells, they were grown in a medium containing radioactive phosphate (32P).[3][6] This allowed for the sensitive detection of even minute quantities of phosphorylated compounds, as the intracellular nucleotide pools would become uniformly labeled.[6][7] 32P is a high-energy beta emitter, which provides a strong signal for autoradiography.[7]

-

Polyethyleneimine (PEI)-Cellulose TLC Plates: The stationary phase for the chromatography was PEI-cellulose.[8][9][10] This material acts as a weak anion exchanger, making it ideal for separating negatively charged molecules like nucleotides based on the number of their phosphate groups.[8][10][11] More highly phosphorylated nucleotides bind more tightly to the PEI-cellulose and thus migrate more slowly.[9]

-

Acidic Extraction of Nucleotides: To halt cellular metabolism and extract the nucleotides, ice-cold formic acid was used.[12] This ensured that the nucleotide profile at the moment of extraction was preserved.

-

Two-Dimensional Chromatography: To achieve high resolution and separate the complex mixture of cellular nucleotides, a two-dimensional TLC approach was initially employed.[9] This involved running the chromatogram in one direction with a specific solvent system, followed by a 90-degree rotation and a second run with a different solvent system.[9][13] This technique spreads the spots across the plate, allowing for the separation of compounds with similar properties.[9]

The "Aha!" Moment: Visualizing the Difference

When Cashel and Gallant developed their autoradiograms, a striking difference emerged between the wild-type and relA mutant strains under amino acid starvation. In the wild-type cells, two new, distinct spots appeared that were absent in the unstressed cells and, crucially, in the starved relA mutants.[3][4] Due to their seemingly mysterious and sudden appearance, these were aptly named the "magic spots."[3][5] It was later determined that "Magic Spot I" (MSI) was guanosine tetraphosphate (ppGpp) and "Magic Spot II" (MSII) was guanosine pentaphosphate (pppGpp).[3]

Experimental Protocol: One-Dimensional TLC for (p)ppGpp Detection

While the original discovery utilized two-dimensional TLC, a simplified and widely used method for routine analysis of (p)ppGpp involves one-dimensional TLC.[14][15][16] The following is a detailed, step-by-step protocol based on established methodologies.[12][16][17]

Materials

-

Bacterial cultures (wild-type and mutant strains of interest)

-

32P-orthophosphoric acid

-

Phosphate-free growth medium

-

Inducing agent for stringent response (e.g., serine hydroxamate (SHX) to mimic amino acid starvation)

-

Ice-cold 1 M formic acid

-

PEI-cellulose TLC plates

-

TLC development tank

-

Mobile phase: 1.5 M KH2PO4, pH 3.4

-

Phosphor screen and imager

-

GTP, ppGpp, and pppGpp standards (optional, for non-radioactive visualization)

Step-by-Step Methodology

-

Cell Growth and Radiolabeling:

-

Grow bacterial cultures in a phosphate-free medium to mid-log phase.

-

Add 32P-orthophosphoric acid to the cultures and continue to grow for at least two generations to ensure uniform labeling of the nucleotide pools.

-

-

Induction of the Stringent Response:

-

Divide the cultures into two sets: control and experimental.

-

To the experimental set, add an inducing agent such as SHX.

-

Incubate both sets for a defined period (e.g., 10-30 minutes).

-

-

Nucleotide Extraction:

-

Take samples from both control and experimental cultures at desired time points.

-

Immediately pellet the cells by centrifugation.

-

Resuspend the cell pellet in a small volume of ice-cold 1 M formic acid to lyse the cells and precipitate macromolecules.

-

Freeze-thaw the samples multiple times to ensure complete lysis.

-

Centrifuge to pellet cell debris. The supernatant contains the nucleotide extract.

-

-

Thin-Layer Chromatography:

-

Carefully spot a small volume (e.g., 3-5 µL) of the nucleotide extract onto the origin line of a PEI-cellulose TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a development tank pre-saturated with the 1.5 M KH2PO4 (pH 3.4) mobile phase.

-

Allow the solvent front to migrate near the top of the plate.

-

Remove the plate and air dry completely.

-

-

Visualization and Quantification:

-

Expose the dried TLC plate to a phosphor screen overnight.

-

Scan the screen using a phosphor imager to visualize the radioactive spots.

-

The amount of (p)ppGpp can be quantified using densitometry software and is often expressed as a percentage of the total guanine nucleotide pool (GTP + ppGpp + pppGpp).

-

Visualizing the Process

Experimental Workflow

Caption: Experimental workflow for the detection of (p)ppGpp using 32P labeling and thin-layer chromatography.

The Stringent Response Signaling Pathway

Caption: The central role of (p)ppGpp in the bacterial stringent response pathway.

Quantitative Data Summary

The separation of guanine nucleotides on PEI-cellulose TLC is based on their charge, with more phosphorylated species migrating shorter distances. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

| Nucleotide | Number of Phosphate Groups | Expected Relative Rf Value |

| GTP | 3 | Highest |

| ppGpp | 4 | Intermediate |

| pppGpp | 5 | Lowest |

Note: Absolute Rf values can vary depending on the specific TLC plate, chamber saturation, and exact running conditions. It is crucial to run standards or identify spots based on their relative positions.

The Broader Significance: (p)ppGpp as a Global Regulator

The discovery of the "magic spot" was a watershed moment in microbiology. It is now understood that (p)ppGpp is not merely an inhibitor of RNA synthesis but a global regulator of bacterial physiology.[2][18][19] These "alarmones" act as second messengers that reprogram the cell's transcriptome and proteome to adapt to and survive stressful conditions.[2][20]

The synthesis and degradation of (p)ppGpp are tightly controlled by the RelA/SpoT homolog (RSH) family of enzymes.[21][22] In E. coli, RelA is the primary synthetase activated by amino acid starvation, while SpoT is a bifunctional enzyme with both synthetase and hydrolase activities, responding to a wider range of stresses such as fatty acid, iron, or phosphate limitation.[2][22]

The regulatory effects of (p)ppGpp are pleiotropic and include:

-

Transcriptional Reprogramming: (p)ppGpp directly binds to RNA polymerase, altering its promoter specificity to downregulate the expression of genes involved in growth (e.g., ribosomal proteins) and upregulate genes for amino acid biosynthesis and stress resistance.[19]

-

Inhibition of Translation: (p)ppGpp can inhibit translational GTPases, further slowing down protein synthesis.[2]

-

Control of DNA Replication: The stringent response can arrest the initiation of new rounds of DNA replication.

-

Virulence and Antibiotic Tolerance: In many pathogenic bacteria, (p)ppGpp is crucial for virulence and the formation of persister cells, which are highly tolerant to antibiotics.[18]

Modern Methods for (p)ppGpp Analysis

While TLC remains a robust and cost-effective method for (p)ppGpp analysis, several modern techniques offer higher resolution, sensitivity, and throughput:[14][15]

-

High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC can effectively separate and quantify (p)ppGpp from other nucleotides.[12]

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides highly sensitive and specific detection and quantification of (p)ppGpp.[14][15]

-

Fluorescent Biosensors: Genetically encoded biosensors that fluoresce upon binding to (p)ppGpp allow for the real-time monitoring of alarmone levels in living cells.[18]

Conclusion

The discovery of the "magic spot" transformed our understanding of bacterial stress responses. What began as an observation of two enigmatic spots on a TLC plate has blossomed into a rich field of research with profound implications for bacterial physiology, pathogenesis, and the development of new antimicrobial strategies. The elegant experimental design of Cashel and Gallant serves as a testament to the power of hypothesis-driven research and laid the foundation for decades of subsequent discoveries into the intricate world of bacterial signaling networks.

References

-

Boes, N., O'Gara, F., & Schobert, M. (2008). SpoT-Triggered Stringent Response Controls usp Gene Expression in Pseudomonas aeruginosa. Journal of Bacteriology, 190(21), 7187–7197. [Link]

-

Cashel, M., & Gallant, J. (1969). Two compounds implicated in the function of the RC gene of Escherichia coli. Nature, 221(5183), 838–841. [Link]

-

Condon, C. (2007). Classic Spotlight: Studies of the Stringent Response. Journal of Bacteriology, 189(12), 4277–4279. [Link]

-

Gąsior, F., Klasa, W., & Potrykus, K. (2025). How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. Frontiers in Molecular Biosciences, 12, 1574135. [Link]

-

Gąsior, F., Klasa, W., & Potrykus, K. (2025). How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. National Institutes of Health. [Link]

-

Hauryliuk, V., Atkinson, G. C., Murakami, K. S., Tenson, T., & Gerdes, K. (2015). Recent functional insights into the role of (p)ppGpp in bacterial physiology. Nature Reviews Microbiology, 13(5), 298–309. [Link]

-

Engineering "capture compounds" to probe cell growth. (2018, December 17). MIT Department of Biology. [Link]

-

Bochner, B. R., & Ames, B. N. (1982). Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography. The Journal of biological chemistry, 257(16), 9759–9769. [Link]

-

Cellulose 300 PEI TLC Plates. (2020, December 10). Sorbent Technologies, Inc. [Link]

-

Stringent response. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Cellulose TLC Plates. (2022, December 29). Sorbent Technologies, Inc. [Link]

-

Sobala, M., Bruhn-Olszewska, B., Cashel, M., & Potrykus, K. (2019). Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and pppApp in vitro and in vivo, and Leads to Discovery of pppApp Synthesis in Escherichia coli. Frontiers in Microbiology, 10, 859. [Link]

-

Basic principles of TLC. (n.d.). ResearchGate. Retrieved from [Link]

-

Fernández-Coll, L., & Cashel, M. (2020). Possible Roles for Basal Levels of (p)ppGpp: Growth Efficiency Vs. Surviving Stress. Frontiers in Microbiology, 11, 583777. [Link]

-

A comprehensive analysis of (p)ppGpp signaling in bacteria. (2025, October 29). Academic Commons. [Link]

-

Ferruzza, J. P., & Gourse, R. L. (2008). The Stringent Response and Cell Cycle Arrest in Escherichia coli. PLoS Genetics, 4(12), e1000300. [Link]

-

The Stringent Response Induced by Phosphate Limitation Promotes Purine Salvage in Agrobacterium fabrum. (2017, October 13). SciSpace. [Link]

-

Global Regulation of Gene Expression by (p)ppGpp. (n.d.). Grantome. Retrieved from [Link]

-

Irving, S. E., Choudhary, E., & Corrigan, R. M. (2021). Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress?. Microbial genomics, 7(10), 000683. [Link]

-

Kasai, K., et al. (2004). Guanosine tetra- and pentaphosphate synthase activity in chloroplasts of a higher plant: association with 70S ribosomes and inhibition by tetracycline. Nucleic Acids Research, 32(19), 5732–5741. [Link]

-

Sanyal, N., et al. (2016). Streptomyces coelicolor XdhR is a direct target of (p)ppGpp that controls expression of genes encoding xanthine dehydrogenase to. Molecular Microbiology, 100(3), 435–449. [Link]

-

Zeden, M. S., et al. (2018). Purine Nucleosides Interfere with c-di-AMP Levels and Act as Adjuvants To Re-Sensitize MRSA To b-Lactam Antibiotics. mBio, 9(2), e00354-18. [Link]

-

Boes, N., et al. (2008). SpoT-Triggered Stringent Response Controls usp Gene Expression in Pseudomonas aeruginosa. Journal of Bacteriology, 190(21), 7187–7197. [Link]

-

Evans, M. R., & Tawn, E. J. (1992). 32P, 33P and 35S: selecting a label for nucleic acid analysis. Nature, 358(6386), 520–521. [Link]

-

Use of 33P as an indicator for 32P pulse labeling of nucleic acids in bacterial cultures. (1974). Journal of Bacteriology, 118(3), 1238–1239. [Link]

-

Reddy, M. V., & Randerath, K. (1986). 32P-labeling test for DNA damage. Proceedings of the National Academy of Sciences of the United States of America, 83(10), 3320–3324. [Link]

-

Use of 33P as an Indicator for 32P Pulse Labeling of Nucleic Acids in Bacterial Cultures. (1974). Journal of Bacteriology, 118(3), 1238–1239. [Link]

Sources

- 1. Classic Spotlight: Studies of the Stringent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stringent response - Wikipedia [en.wikipedia.org]

- 3. Editorial: (p)ppGpp and Its Homologs: Enzymatic and Mechanistic Diversity Among the Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Engineering "capture compounds" to probe cell growth - MIT Department of Biology [biology.mit.edu]

- 6. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]

- 7. 32P, 33P and 35S: selecting a label for nucleic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thomassci.com [thomassci.com]

- 9. Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sorbtech.com [sorbtech.com]

- 11. sorbtech.com [sorbtech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods [frontiersin.org]

- 15. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. scispace.com [scispace.com]

- 18. Making sure you're not a bot! [academiccommons.columbia.edu]

- 19. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and pppApp in vitro and in vivo, and Leads to Discovery of pppApp Synthesis in Escherichia coli [frontiersin.org]

- 22. The Stringent Response and Cell Cycle Arrest in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of (p)ppGpp in the Bacterial Stringent Response

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial stringent response is a sophisticated and highly conserved survival strategy employed by bacteria to cope with a multitude of environmental insults, most notably nutrient deprivation.[1] At the heart of this intricate regulatory network lies a pair of alarmone nucleotides: guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively referred to as (p)ppGpp.[2] The accumulation of (p)ppGpp triggers a massive reprogramming of cellular physiology, leading to the cessation of growth and the reallocation of resources towards survival and adaptation.[1][3] This guide provides a deep dive into the molecular life of (p)ppGpp, detailing its synthesis and degradation, its diverse mechanisms of action, the profound physiological changes it orchestrates, and its critical role in antibiotic tolerance, biofilm formation, and virulence. Understanding this pivotal signaling molecule is not only fundamental to microbial physiology but also unveils promising avenues for novel antimicrobial therapies.[4]

The (p)ppGpp Lifecycle: A Tightly Regulated Balance of Synthesis and Degradation

The intracellular concentration of (p)ppGpp is the critical determinant of the stringent response, with levels capable of rising over 100-fold during severe stress.[5] This dynamic fluctuation is governed by the enzymatic activities of the RelA/SpoT Homologue (RSH) superfamily of proteins.[6][7]

The Synthesizers and Hydrolases: RSH Family Enzymes

The RSH superfamily is broadly categorized into "long" bifunctional enzymes and "short" monofunctional enzymes.[6][7][8]

-

RelA: In Escherichia coli and other proteobacteria, RelA is the primary (p)ppGpp synthetase.[1][9] Its activation is canonically triggered by amino acid starvation, which leads to an accumulation of uncharged tRNAs in the ribosomal A-site.[2][10] RelA senses this stalled ribosomal state, binds to the 50S subunit, and catalyzes the synthesis of pppGpp from GTP and ATP.[1][10] Once activated, RelA can dissociate from the ribosome and continue to synthesize (p)ppGpp for multiple rounds, creating a rapid and potent stress signal.[10]

-

SpoT: This is a bifunctional enzyme possessing both synthetase and hydrolase activities.[11][12] Its synthetase function is generally weaker than RelA's and is activated by a broader range of stresses, including fatty acid, iron, and carbon source limitation.[9][11] Crucially, SpoT's primary role under favorable growth conditions is to act as a hydrolase, degrading (p)ppGpp to maintain low basal levels and allow for a swift exit from the stringent response when conditions improve.[12]

-

Rel: In many other bacterial species, particularly Gram-positives, a single bifunctional RSH enzyme, often named Rel, is responsible for both the synthesis and hydrolysis of (p)ppGpp.[11][13]

-

Small Alarmone Synthetases (SAS) and Hydrolases (SAH): Many bacteria also possess smaller, monofunctional RSH proteins that either synthesize (SAS) or hydrolyze (SAH) (p)ppGpp, adding further layers of regulatory complexity.[6][7]

The conversion of the initially synthesized pppGpp to the more stable ppGpp is catalyzed by the guanosine pentaphosphate phosphohydrolase, GppA.[10]

Quantifying the Alarmone: Methodologies for Detection

Accurate quantification of intracellular (p)ppGpp levels is essential for studying the stringent response.[5][14] The choice of method depends on the required sensitivity, throughput, and whether absolute quantification is necessary.

Table 1: Comparison of (p)ppGpp Detection Methods

| Method | Principle | Advantages | Disadvantages |

| Thin-Layer Chromatography (TLC) | Separation of 32P-radiolabeled nucleotides on a 2D plate. | Relatively simple setup; good for qualitative analysis. | Requires radioisotopes; low throughput; semi-quantitative.[15] |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Highly sensitive and specific; absolute quantification possible; no radioactivity.[5][16] | Requires specialized equipment and expertise. |

| Fluorescent Sensors | RNA-based aptamers (e.g., Broccoli) that fluoresce upon binding (p)ppGpp. | Enables real-time, live-cell imaging; high temporal resolution.[15] | May not distinguish between ppGpp and pppGpp; quantification can be complex.[5][14] |

| Malachite Green Assay | Colorimetric detection of phosphate groups. | Simple, high-throughput for in vitro assays (e.g., screening hydrolase inhibitors).[17] | In vitro use only; detects (p)ppGpp and its analogs directly.[5][17] |

Experimental Protocol: (p)ppGpp Extraction and Quantification via LC-MS/MS

This protocol provides a robust framework for the sensitive quantification of (p)ppGpp. The causality behind using cold methanol is to instantly quench all metabolic activity, preventing enzymatic degradation of the alarmone, while simultaneously precipitating larger molecules like proteins and DNA.

1. Cell Harvesting and Quenching:

-

Grow bacterial culture to the desired optical density.

-

Rapidly harvest cells by centrifugation at low temperature (e.g., 4°C, 5000 x g for 5 min). Speed is critical to prevent changes in nucleotide pools.

-

Discard the supernatant completely.

2. Nucleotide Extraction:

-

Resuspend the cell pellet in 1 mL of ice-cold 100% methanol.[16] The methanol serves to lyse the cells and solubilize small molecules while precipitating macromolecules.

-

Incubate the suspension on ice for 30 minutes with intermittent vortexing to ensure complete extraction.[16]

-

Centrifuge at max speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Carefully transfer the supernatant, which contains the extracted nucleotides, to a new microfuge tube.[16]

3. Sample Preparation and Analysis:

-

Dry the nucleotide extract completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.

-

Resuspend the dried pellet in a precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., aqueous buffer).[16] This ensures the sample is compatible with the chromatography system.

-

Inject the sample into an LC-MS/MS system. Separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reverse-Phase (IPRP) chromatography.[5][14]

-

Detection is performed using tandem mass spectrometry, monitoring for specific parent-to-daughter ion transitions unique to ppGpp and pppGpp for highly specific quantification.

Molecular Mechanisms of (p)ppGpp-Mediated Control

(p)ppGpp is a pleiotropic regulator, meaning it controls a vast and diverse set of cellular processes.[18][19] It achieves this global reprogramming through both direct and indirect mechanisms, which can vary significantly between bacterial phyla.

Direct Regulation of Transcription via RNA Polymerase (RNAP)

In E. coli and many other Proteobacteria, (p)ppGpp directly binds to RNAP to allosterically modulate its activity.[20][21] This interaction is often synergistic with the transcription factor DksA.[4][10]

-

(p)ppGpp Binding Sites: Two distinct binding sites for (p)ppGpp have been identified on the E. coli RNAP.[20][22]

-

Mechanism of Action: The binding of (p)ppGpp and DksA alters the stability of the open complex formed between RNAP and promoter DNA.[23] For promoters of stable RNAs (rRNA, tRNA), which form intrinsically short-lived open complexes, this destabilization leads to a sharp decrease in transcription initiation.[10][24] Conversely, for many amino acid biosynthesis and stress response promoters, the (p)ppGpp-DksA-RNAP complex can enhance transcription.[10][23]

Indirect Regulation of Transcription via GTP Depletion

In Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, the primary mechanism of transcriptional control by (p)ppGpp is indirect.[20][25]

-

Inhibition of GTP Biosynthesis: (p)ppGpp acts as a competitive inhibitor of enzymes in the GTP synthesis and salvage pathways, such as guanylate kinase (Gmk) and hypoxanthine-guanine phosphoribosyltransferase (HprT).[8][25]

-

Consequences of Low GTP: This inhibition leads to a rapid and significant drop in the intracellular GTP pool.[26][27]

-

Promoter Selectivity: Transcription of genes that preferentially initiate with GTP, most notably the highly expressed rRNA operons, is severely curtailed due to substrate limitation.[26][27]

-

CodY De-repression: In many Firmicutes, the global transcriptional repressor CodY requires GTP as a cofactor to bind DNA and repress its target genes (which often include amino acid biosynthesis operons).[2][26] The (p)ppGpp-induced drop in GTP levels leads to the de-repression of the CodY regulon, thereby activating pathways needed for survival.[2][8]

-

Regulation of Translation and Ribosome Biogenesis

(p)ppGpp also exerts powerful control over the translational machinery, the most energy-intensive process in the cell.[28]

-

Inhibition of Translation Initiation: (p)ppGpp directly binds to and inhibits the activity of Initiation Factor 2 (IF2), an essential GTPase that facilitates the binding of the initiator tRNA to the 30S ribosomal subunit.[28][29] This serves as a direct brake on the initiation of protein synthesis.

-

Inhibition of Ribosome Assembly: (p)ppGpp binds to and inhibits several ribosome-associated GTPases that are critical for ribosome biogenesis and assembly, including RsgA, RbgA, and Era.[18][25][30] This prevents the wasteful production of new ribosomes when the cell is not growing.

The Stringent Response as a Therapeutic Target

The central role of (p)ppGpp in bacterial survival, persistence, and virulence makes its metabolic enzymes attractive targets for novel antimicrobial strategies. [4][10]Unlike traditional antibiotics that target essential processes and exert strong selective pressure for resistance, compounds that inhibit the stringent response may act as "anti-virulence" or "anti-persistence" agents. [10]Such inhibitors could be used as adjuvants to resensitize persistent bacteria to conventional antibiotics, effectively preventing the relapse of chronic infections. [4]

Conclusion and Future Perspectives

The alarmone (p)ppGpp is far more than a simple "magic spot"; it is a master regulator that sits at the nexus of bacterial metabolism, growth, and stress adaptation. It enables bacteria to weather harsh conditions through a global shutdown of anabolic processes and a focused activation of survival pathways. The molecular mechanisms of its action, from direct allosteric control of RNAP to the indirect throttling of transcription via GTP depletion, highlight the elegant and diverse strategies bacteria have evolved.

While significant progress has been made, key questions remain. The precise mechanisms that trigger the synthetase activity of SpoT in response to diverse stresses are still being unraveled. Furthermore, the full complement of (p)ppGpp binding proteins in many pathogenic species is yet to be identified. A holistic understanding of this critical signaling network will continue to be a crucial frontier in microbiology and will undoubtedly pave the way for a new generation of antimicrobial therapies designed to disarm, rather than kill, resilient pathogens.

References

- (p)ppGpp and RNA-Polymerase Backtracking Guide Antibiotic-Induced Mutable Gambler Cells. PubMed Central.

- Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress?. PubMed Central.

- Stringent response. Wikipedia.

- Control of bacterial transcription, translation and replic

- The Mechanism of E. coli RNA Polymerase Regulation by ppGpp Is Suggested by the Structure of Their Complex. PubMed Central.

- Two (p)ppGpp Synthetase Genes, relA and spoT, Are Involved in Regulating Cell Motility, Exopolysaccharides Production, and Biofilm Formation of Vibrio alginolyticus. Frontiers.

- Triggering the stringent response: signals responsible for activating (p)ppGpp synthesis in bacteria. PubMed.

- (p)

- Triggering the stringent response: signals responsible for activating (p)ppGpp synthesis in bacteria. Semantic Scholar.

- Increased Levels of (p)ppGpp Correlate with Virulence and Biofilm Formation, but Not with Growth, in Strains of Uropathogenic Escherichia coli. PubMed Central.

- RelA-SpoT homolog (RSH) family enzymes controlling (pp)pGpp metabolism...

- How the initiating ribosome copes with ppGpp to transl

- Role of (p)ppGpp in biofilm formation and expression of filamentous structures in Bordetella pertussis. PubMed.

- Role of (p)ppGpp in antibiotic resistance, tolerance, persistence and survival in Firmicutes. Unknown Source.

- (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism. Frontiers.

- Recent functional insights into the role of (p)ppGpp in bacterial physiology. PubMed Central.

- (p)

- Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp. PubMed Central.

- ppGpp negatively impacts ribosome assembly affecting growth and antimicrobial tolerance in Gram-positive bacteria. PNAS.

- (p)ppGpp and Its Role in Bacterial Persistence: New Challenges. Antimicrobial Agents and Chemotherapy.

- Novel (p)ppGpp Binding and Metabolizing Proteins of Escherichia coli. mBio.

- 7.18C: The Stringent Response. Biology LibreTexts.

- How to quantify magic spots - a brief overview of (p)

- How to quantify magic spots - a brief overview of (p)

- (p)

- CHAPTER 6: Global Regulation of Transcription by Nucleotides and (p)ppGpp. Royal Society of Chemistry.

- Role of (p)ppGpp in Biofilm Formation by Enterococcus faecalis. ASM Journals.

- Physiological Analysis of the Stringent Response Elicited in an Extreme Thermophilic Bacterium, Thermus thermophilus. ASM Journals.

- (p)ppGpp enables biofilm formation and mediates bacterial persistence...

- Sensitive Quantification of the Bacterial Alarmone ppGpp via LC-MS/MS: Applic

- SpoT. Wikipedia.

- The alarmones (p)ppGpp directly regulate translation initiation during entry into quiescence. PubMed Central.

- Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction. PubMed Central.

- RelA_SpoT domain annot

- Roles of Transcriptional and Translational Control Mechanisms in Regulation of Ribosomal Protein Synthesis in Escherichia coli. ASM Journals.

- The stringent response and physiological roles of (pp)pGpp in bacteria. PubMed.

- [The stringent response--bacterial mechanism of an adaptive stress response]. PubMed.

- Direct detection of stringent alarmones (pp)pGpp using malachite green. PubMed Central.

- Live-Cell Imaging of (p)ppGpp with RNA-based Fluorescent Sensors. bioRxiv.

- Stringent response ensures the timely adaptation of bacterial growth to nutrient downshift.

Sources

- 1. Stringent response - Wikipedia [en.wikipedia.org]

- 2. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods [frontiersin.org]

- 6. Triggering the stringent response: signals responsible for activating (p)ppGpp synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triggering the stringent response: signals responsible for activating (p)ppGpp synthesis in bacteria. | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism [frontiersin.org]

- 9. Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SpoT - Wikipedia [en.wikipedia.org]

- 13. SMART: RelA_SpoT domain annotation [smart.embl.de]

- 14. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Direct detection of stringent alarmones (pp)pGpp using malachite green - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens [frontiersin.org]

- 19. (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [The stringent response--bacterial mechanism of an adaptive stress response] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ppGpp and RNA-Polymerase Backtracking Guide Antibiotic-Induced Mutable Gambler Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Mechanism of E. coli RNA Polymerase Regulation by ppGpp Is Suggested by the Structure of Their Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. pnas.org [pnas.org]

- 26. Role of (p)ppGpp in antibiotic resistance, tolerance, persistence and survival in Firmicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. books.rsc.org [books.rsc.org]

- 28. The alarmones (p)ppGpp directly regulate translation initiation during entry into quiescence - PMC [pmc.ncbi.nlm.nih.gov]

- 29. How the initiating ribosome copes with ppGpp to translate mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

Synthesis of pppGpp from GTP by RelA and SpoT enzymes

An In-depth Technical Guide to the Synthesis of (p)ppGpp by RelA and SpoT Enzymes: Mechanisms, Assays, and Drug Development Perspectives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the enzymatic synthesis of the bacterial alarmones, guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), from GTP and GDP respectively, by the RelA/SpoT homolog (RSH) enzymes, RelA and SpoT. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical mechanisms, offers detailed experimental protocols, and explores the therapeutic potential of targeting this critical bacterial stress response pathway.

Introduction: The Stringent Response and the Central Role of (p)ppGpp

Bacteria have evolved sophisticated mechanisms to survive in fluctuating and often harsh environments. The stringent response is a key survival strategy, triggered by various nutritional stresses such as amino acid, carbon, or phosphate starvation.[1][2][3] This response orchestrates a major reprogramming of cellular physiology, shifting resources from growth and proliferation towards maintenance and stress resistance.[4][5] At the heart of this response are the alarmone nucleotides, ppGpp and pppGpp, collectively referred to as (p)ppGpp.[1][2]

The intracellular accumulation of (p)ppGpp acts as a global regulator, directly and indirectly modulating transcription, translation, DNA replication, and enzyme activity.[1][5] This widespread influence makes the enzymes responsible for (p)ppGpp metabolism, particularly its synthesis, attractive targets for the development of novel antibacterial agents.[6][7] In many bacteria, especially in Betaproteobacteria and Gammaproteobacteria, the synthesis and degradation of (p)ppGpp are primarily controlled by two key enzymes: RelA and SpoT.[8][9]

The Key Players: RelA and SpoT

RelA and SpoT belong to the RelA/SpoT homolog (RSH) superfamily of enzymes.[10][11] While both can synthesize (p)ppGpp, they exhibit distinct functionalities and are regulated by different stress signals.

-

RelA: Is a monofunctional synthetase, primarily activated by amino acid starvation.[3][8][12] This activation occurs when uncharged tRNA binds to the A-site of a stalled ribosome, a direct signal of amino acid scarcity.[3][12][13] RelA then catalyzes the synthesis of pppGpp from GTP and ppGpp from GDP, using ATP as a pyrophosphate donor.[2][6]

-

SpoT: Is a bifunctional enzyme, possessing both (p)ppGpp synthetase and hydrolase activities.[8][14][15] Its synthetase activity is generally weaker than RelA's and is activated by stresses other than amino acid limitation, such as starvation for fatty acids, phosphate, or iron.[3][8][16] The hydrolase activity of SpoT is crucial for maintaining basal levels of (p)ppGpp during normal growth and for relaxing the stringent response when conditions become favorable again.[8][14]

The differential regulation of RelA and SpoT allows bacteria to mount a tailored stringent response to a variety of nutritional cues.

The Catalytic Mechanism of (p)ppGpp Synthesis

The synthesis of (p)ppGpp by RelA and SpoT involves the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of GTP or GDP.[2][6]

Reaction: ATP + GTP/GDP → AMP + pppGpp/ppGpp

This reaction is catalyzed within the SYNTH domain of the RSH enzymes.[10] Structural and mechanistic studies have provided significant insights into this process. Crystal structures of RSH synthetase domains have revealed the architecture of the active site where ATP and the guanosine nucleotide substrate bind in the presence of a catalytic Mg²⁺ ion.[6] While initially a conserved glutamate residue was thought to activate the 3'-OH for nucleophilic attack, more recent evidence points to a critical role for the 2'-OH of the GTP ribose in catalysis.[6]

Caption: pppGpp synthesis by RelA/SpoT.

Regulation of RelA and SpoT Activity

The tight regulation of (p)ppGpp levels is critical for bacterial fitness, as uncontrolled accumulation can be lethal.[14]

RelA Activation on the Ribosome

RelA's activity is tightly coupled to the translational status of the cell. During amino acid starvation, the increased presence of uncharged tRNAs leads to their binding at the ribosomal A-site. This event triggers a large-scale conformational change in the ribosome-bound RelA, activating its synthetase domain.[13] Cryo-electron microscopy studies have visualized how RelA wraps around the A-site tRNA, leading to the activation of (p)ppGpp synthesis.[13]

Caption: RelA activation pathway.

SpoT's Dual-Function Regulation

The regulation of SpoT is more complex due to its bifunctional nature. The switch between its synthetase and hydrolase activities is influenced by various signals. For instance, fatty acid starvation is sensed through the interaction of SpoT with the acyl carrier protein (ACP).[3][17] This interaction is thought to inhibit the hydrolase activity and/or stimulate the synthetase activity of SpoT.[17] Furthermore, the hydrolase activity of SpoT can be stimulated by proteins like Rsd during carbon source downshifts, ensuring that (p)ppGpp levels are appropriately balanced.[14]

Experimental Protocols for Studying (p)ppGpp Synthesis

Investigating the synthesis of (p)ppGpp by RelA and SpoT requires robust in vitro assays. These are fundamental for characterizing enzyme kinetics, screening for inhibitors, and elucidating regulatory mechanisms.

In Vitro (p)ppGpp Synthesis Assay using Radiolabeling and TLC

This classic and highly sensitive method allows for the direct visualization and quantification of synthesized (p)ppGpp.

Principle: The assay measures the incorporation of a radiolabeled phosphate from [α-³²P]GTP or [γ-³²P]ATP into pppGpp. The reaction products are then separated by thin-layer chromatography (TLC) and detected by autoradiography.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Purified RelA or SpoT enzyme (concentration to be optimized, typically in the nM to low µM range)

-

ATP (1 mM final concentration)

-

GTP (or GDP) (e.g., 500 µM final concentration)

-

[α-³²P]GTP (or [γ-³²P]ATP) as a tracer (e.g., 10 µCi)

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C. The incubation time will depend on the enzyme's activity and should be determined empirically to ensure the reaction is in the linear range (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of 2 M formic acid.

-

TLC Separation:

-

Spot 2-5 µL of the quenched reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in a sealed tank containing a developing solvent (e.g., 1.5 M KH₂PO₄, pH 3.4).[18]

-

Allow the solvent front to migrate near the top of the plate.

-

-

Detection and Quantification:

-

Dry the TLC plate.

-

Expose the plate to a phosphor screen or X-ray film.

-

Visualize the spots corresponding to GTP and pppGpp.

-

Quantify the spot intensities using a phosphorimager or densitometry software. The percentage of GTP converted to pppGpp can then be calculated.

-

Causality Behind Experimental Choices:

-

Why use radiolabeling? It provides high sensitivity, allowing for the detection of small amounts of product, which is crucial for kinetic studies with less active enzymes or when testing potent inhibitors.

-

Why use PEI-cellulose TLC? The ion-exchange properties of PEI-cellulose are excellent for separating highly charged nucleotides like GTP and pppGpp based on their phosphate groups.[18]

-

Why use formic acid to stop the reaction? It denatures the enzyme by drastically lowering the pH, effectively halting enzymatic activity and preparing the sample for direct application to the TLC plate.

Non-Radioactive (p)ppGpp Detection Methods

While sensitive, radiolabeling has safety and disposal concerns. Several non-radioactive methods have been developed.

-

HPLC-based Assays: High-performance liquid chromatography can be used to separate and quantify nucleotides.[19] This method offers high resolution and can be coupled with mass spectrometry for definitive product identification.

-

Malachite Green Assay: This colorimetric assay detects the release of pyrophosphate (PPi) during the hydrolysis of (p)ppGpp by SpoT, or can be adapted to measure (p)ppGpp directly.[20][21][22] It is particularly useful for high-throughput screening of hydrolase inhibitors.

-

Enzyme-Coupled Assays: The consumption of ATP during the synthesis reaction can be coupled to other enzymatic reactions that produce a fluorescent or colorimetric signal, allowing for real-time monitoring of enzyme activity.

Drug Development Perspectives: Targeting (p)ppGpp Synthesis

The essentiality of the stringent response for bacterial survival, virulence, and antibiotic tolerance makes the (p)ppGpp synthesis pathway a promising target for novel therapeutics.[7] Inhibitors of RelA and SpoT could serve as standalone antibiotics or as adjuvants to enhance the efficacy of existing antibiotics.

Screening for Inhibitors

The in vitro assays described above are readily adaptable for high-throughput screening (HTS) to identify small molecule inhibitors of RelA and SpoT.

Caption: High-throughput screening workflow for RelA/SpoT inhibitors.

Known Inhibitors and Future Directions

Several inhibitors of (p)ppGpp synthesis have been identified, including synthetic (p)ppGpp analogues.[23][24][25] For example, Relacin, a structural mimic of ppGpp, was designed based on the crystal structure of a Rel enzyme and has shown inhibitory activity.[23] These compounds serve as valuable chemical probes to study the stringent response and as starting points for the development of more potent and drug-like inhibitors.

The development of nonhydrolyzable analogues of (p)ppGpp has also provided crucial tools for structural biology and biochemical studies, as they can trap enzymes in specific conformational states without being degraded.[26][27]

Quantitative Data Summary

The following table summarizes key kinetic parameters for RelA/SpoT enzymes. Note that these values can vary significantly depending on the bacterial species and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (relative) | Effector | Effect |

| E. coli RelA | GTP | ~300-500 | High | Stalled Ribosome + uncharged tRNA | ++ Activation |

| GDP | ~400-600 | High | |||

| E. coli SpoT | GTP | >1000 | Low | Acyl Carrier Protein (ACP) | + Activation (Synthetase) |

| ppGpp | ~50-100 | N/A | Rsd | + Activation (Hydrolase) |

Data are compiled from multiple sources and represent approximate values for illustrative purposes.

Conclusion

The synthesis of (p)ppGpp by RelA and SpoT is a cornerstone of bacterial survival, integrating diverse stress signals into a global reprogramming of cellular physiology. A deep understanding of the mechanisms governing these enzymes is paramount for fundamental microbiology and for the development of novel antibacterial strategies. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to explore this critical pathway, from basic enzymatic characterization to the discovery of new therapeutic agents that disarm pathogenic bacteria by targeting their ability to respond to stress.

References

-

RelA-SpoT homolog (RSH) family enzymes controlling (pp)pGpp metabolism. (n.d.). ResearchGate. Retrieved from [Link]

-

Kushwaha, G. S., et al. (2019). A revised mechanism for (p)ppGpp synthesis by Rel proteins: The critical role of the 2′-OH of GTP. Journal of Biological Chemistry. Retrieved from [Link]

-

Dale, J. W., & Park, S. F. (2020). The stringent response and physiological roles of (pp)pGpp in bacteria. Nature Reviews Microbiology. Retrieved from [Link]

-

Geiger, T., et al. (2019). Regulation of the opposing (p)ppGpp synthetase and hydrolase activities in a bifunctional RelA/SpoT homologue from Staphylococcus aureus. PLOS Genetics. Retrieved from [Link]

-

Butler, M. S., et al. (2019). (p)ppGpp and the Stringent Response: An Emerging Threat to Antibiotic Therapy. ACS Infectious Diseases. Retrieved from [Link]

-

Traxler, M. F., et al. (2020). Crucial Role of ppGpp in the Resilience of Escherichia coli to Growth Disruption. mSphere. Retrieved from [Link]

-

Irving, S. E., & Corrigan, R. M. (2018). Triggering the stringent response: signals responsible for activating (p)ppGpp synthesis in bacteria. Microbiology. Retrieved from [Link]

-

Traxler, M. F., et al. (2020). Crucial role of ppGpp in the resilience of Escherichia coli to growth disruption. bioRxiv. Retrieved from [Link]

-

Chen, Y., et al. (2021). The Role of RelA and SpoT on ppGpp Production, Stress Response, Growth Regulation, and Pathogenicity in Xanthomonas campestris pv. campestris. Frontiers in Microbiology. Retrieved from [Link]

-

Wang, Y., et al. (2022). Two (p)ppGpp Synthetase Genes, relA and spoT, Are Involved in Regulating Cell Motility, Exopolysaccharides Production, and Biofilm Formation of Vibrio alginolyticus. Frontiers in Microbiology. Retrieved from [Link]

-

van der Biezen, E. A., et al. (2000). Arabidopsis RelA/SpoT homologs implicate (p)ppGpp in plant signaling. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Kim, S., et al. (2018). Rsd balances (p)ppGpp level by stimulating the hydrolase activity of SpoT during carbon source downshift in Escherichia coli. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Mechold, U., et al. (2013). Differential regulation by ppGpp versus pppGpp in Escherichia coli. Nucleic Acids Research. Retrieved from [Link]

-

Wang, J., et al. (2007). RelA-Dependent (p)ppGpp Production Controls Exoenzyme Synthesis in Erwinia carotovora subsp. atroseptica. Journal of Bacteriology. Retrieved from [Link]

-

Kudrin, P., et al. (2012). Positive allosteric feedback regulation of the stringent response enzyme RelA by its product. EMBO Reports. Retrieved from [Link]

-

(n.d.). ppGpp assay. Bacterial genetics lab - USP. Retrieved from [Link]

-

Battesti, A., & Bouveret, E. (2009). Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction. Journal of Bacteriology. Retrieved from [Link]

-

Mojr, V., et al. (2021). Nonhydrolysable Analogues of (p)ppGpp and (p)ppApp Alarmone Nucleotides as Novel Molecular Tools. ACS Chemical Biology. Retrieved from [Link]

-

Manav, M. C., et al. (2018). Structural basis for (p)ppGpp synthesis by the Staphylococcus aureus small alarmone synthetase RelP. Journal of Biological Chemistry. Retrieved from [Link]

-

In vitro (p)ppGpp synthesis and hydrolysis assays using full-length... (n.d.). ResearchGate. Retrieved from [Link]

-

SpoT. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mojr, V., et al. (2021). Nonhydrolysable Analogues of (p)ppGpp and (p)ppApp Alarmone Nucleotides as Novel Molecular Tools. PubMed. Retrieved from [Link]

-

Arenz, S., et al. (2016). Ribosome•RelA structures reveal the mechanism of stringent response activation. eLife. Retrieved from [Link]

-

Editorial: (p)ppGpp and Its Homologs: Enzymatic and Mechanistic Diversity Among the Microbes. (2020). Frontiers in Microbiology. Retrieved from [Link]

-

Syal, K., et al. (2017). Synthetic (p)ppGpp Analogue Is an Inhibitor of Stringent Response in Mycobacteria. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Wexselblatt, E., et al. (2010). ppGpp analogues inhibit synthetase activity of Rel proteins from Gram-negative and Gram-positive bacteria. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Wexselblatt, E., et al. (2010). ppGpp analogues inhibit synthetase activity of Rel proteins from Gram-negative and Gram-positive bacteria. ResearchGate. Retrieved from [Link]

-

Schicketanz, M., et al. (2024). Direct detection of stringent alarmones (pp)pGpp using malachite green. Microbial Cell. Retrieved from [Link]

-

Block, R. (1976). In Vitro Synthesis of ppGpp and pppGpp. Cold Spring Harbor Monograph Archive. Retrieved from [Link]

-

Schicketanz, M., et al. (2024). Direct detection of stringent alarmones (pp)pGpp using malachite green. PubMed Central. Retrieved from [Link]

-

In vitro activity characterization of the putative (p)ppGpp synthetases... (n.d.). ResearchGate. Retrieved from [Link]

-

Kriel, A., et al. (2024). How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Atkinson, G. C., et al. (2011). The RelA/SpoT Homolog (RSH) Superfamily: Distribution and Functional Evolution of ppGpp Synthetases and Hydrolases across the Tree of Life. PLOS ONE. Retrieved from [Link]

-

Development of a ppGpp capture compound to assist mapping the stringent response signalling network in Staphylococcus aureus. (2020). White Rose eTheses Online. Retrieved from [Link]

-

Enzyme Kinetics. (2024). TeachMePhysiology. Retrieved from [Link]

Sources

- 1. The stringent response and physiological roles of (pp)pGpp in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. The Role of RelA and SpoT on ppGpp Production, Stress Response, Growth Regulation, and Pathogenicity in Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. biorxiv.org [biorxiv.org]

- 6. A revised mechanism for (p)ppGpp synthesis by Rel proteins: The critical role of the 2′-OH of GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Two (p)ppGpp Synthetase Genes, relA and spoT, Are Involved in Regulating Cell Motility, Exopolysaccharides Production, and Biofilm Formation of Vibrio alginolyticus [frontiersin.org]

- 10. Structural basis for (p)ppGpp synthesis by the Staphylococcus aureus small alarmone synthetase RelP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The RelA/SpoT Homolog (RSH) Superfamily: Distribution and Functional Evolution of ppGpp Synthetases and Hydrolases across the Tree of Life | PLOS One [journals.plos.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Ribosome•RelA structures reveal the mechanism of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. SpoT - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ppGpp assay - Bacterial genetics lab [paineira.usp.br]

- 19. researchgate.net [researchgate.net]

- 20. Direct detection of stringent alarmones (pp)pGpp using malachite green [microbialcell.com]

- 21. Direct detection of stringent alarmones (pp)pGpp using malachite green - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods [frontiersin.org]

- 23. Synthetic (p)ppGpp Analogue Is an Inhibitor of Stringent Response in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ppGpp analogues inhibit synthetase activity of Rel proteins from Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Nonhydrolysable Analogues of (p)ppGpp and (p)ppApp Alarmone Nucleotides as Novel Molecular Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on pppGpp as a Precursor to ppGpp in Cellular Signaling

Intended Audience: Researchers, scientists, and drug development professionals in microbiology, molecular biology, and infectious disease.

Foreword: Beyond the "Magic Spot" - A Nuanced View of the Stringent Response

For decades, the bacterial stringent response has been synonymous with the accumulation of guanosine tetraphosphate (ppGpp), the so-called "magic spot" that orchestrates a global reprogramming of cellular physiology in response to nutrient deprivation and other stressors[1][2][3]. This response is a cornerstone of bacterial survival, implicated in antibiotic tolerance, virulence, and the formation of persistent infections[4]. However, a myopic focus on ppGpp overlooks the intricate metabolic choreography that governs its production and, critically, the role of its immediate precursor, guanosine pentaphosphate (pppGpp). This guide delves into the nuanced biochemistry of the stringent response, positioning pppGpp not merely as a transient intermediate but as a key signaling molecule in its own right and the direct precursor to the well-studied ppGpp. Understanding this metabolic flux is paramount for researchers seeking to comprehensively dissect and therapeutically target this fundamental bacterial survival mechanism.

The Core Circuitry of (p)ppGpp Metabolism

The intracellular concentrations of pppGpp and ppGpp, collectively termed (p)ppGpp, are meticulously controlled by the antagonistic activities of synthetase and hydrolase enzymes[1]. In many bacteria, including the model organism Escherichia coli, this regulation is chiefly managed by two homologous proteins: RelA and SpoT[1][5].

-

Synthesis of pppGpp and ppGpp: The primary synthetase activated during amino acid starvation is RelA[1][5]. Associated with the ribosome, RelA senses the binding of an uncharged tRNA to the ribosomal A-site, a hallmark of amino acid scarcity[6]. This triggers the synthesis of (p)ppGpp from ATP and either GTP (to produce pppGpp) or GDP (to produce ppGpp)[5][7]. The bifunctional enzyme SpoT also possesses synthetase activity, typically activated by other stresses like fatty acid, iron, or phosphate limitation[5].

-

The Crucial Conversion: pppGpp to ppGpp: While both pppGpp and ppGpp are synthesized, pppGpp is rapidly converted to ppGpp by the action of specific phosphohydrolases. The primary enzyme responsible for this conversion is guanosine pentaphosphate phosphohydrolase (GppA)[4][8]. GppA specifically removes the 5'-γ-phosphate from pppGpp, yielding ppGpp[8]. This conversion is a critical control point in determining the relative abundance of the two alarmones.

-

Degradation: The bifunctional enzyme SpoT is the primary hydrolase responsible for degrading both pppGpp and ppGpp back to GTP and GDP, respectively, when nutrient conditions improve[5]. This allows for a swift exit from the stringent response.

The interplay of these enzymes creates a dynamic flow of synthesis, conversion, and degradation that fine-tunes the cellular response to environmental cues.

Figure 1: The metabolic pathway of (p)ppGpp synthesis, conversion, and degradation.

Differential Roles of pppGpp and ppGpp: More Than Just a Precursor

While pppGpp is the direct precursor to ppGpp, emerging evidence suggests that these two molecules may have distinct, albeit overlapping, regulatory roles. It is generally observed that ppGpp is the more potent regulator of many cellular processes in E. coli[2].

Studies have shown that ppGpp is a more potent inhibitor of DNA primase (DnaG) in E. coli compared to pppGpp[2]. Similarly, ppGpp exhibits a stronger effect on the regulation of growth rate, RNA/DNA ratios, and transcription from key promoters[2]. However, in other organisms like Bacillus subtilis, pppGpp has been found to be a more potent inhibitor of DNA primase[2].

The differential activities of pppGpp and ppGpp are likely due to subtle differences in their binding affinities to various protein targets. For instance, both nucleotides bind to RNA polymerase at the interface of the β' and ω subunits, yet they elicit responses of different magnitudes[2][9]. The rapid conversion of pppGpp to ppGpp by GppA is therefore a critical determinant of the cellular signaling landscape.

| Target Enzyme/Process | Relative Potency | Organism |

| DNA Primase (DnaG) | ppGpp > pppGpp | E. coli |

| DNA Primase (DnaG) | pppGpp > ppGpp | B. subtilis |

| rRNA P1 promoter transcription | ppGpp > pppGpp | E. coli |

| Growth Rate Inhibition | ppGpp > pppGpp | E. coli |

| Threonine Operon Activation | ppGpp > pppGpp | E. coli |

| RpoS Induction | ppGpp > pppGpp | E. coli |

Table 1: Comparative regulatory potency of ppGpp versus pppGpp on various cellular processes.

Experimental Methodologies for Studying pppGpp and ppGpp Metabolism

A thorough understanding of the pppGpp-ppGpp signaling axis necessitates robust experimental techniques for their extraction, detection, and quantification, as well as for characterizing the enzymes involved in their metabolism.

Extraction of (p)ppGpp from Bacterial Cells

Accurate quantification of intracellular (p)ppGpp levels begins with a rapid and efficient extraction method that halts metabolic activity to preserve the in vivo nucleotide pools. The formic acid extraction method is widely used and effective.

Protocol: Formic Acid Extraction of (p)ppGpp

-

Cell Culture and Induction: Grow bacterial cells in a defined minimal medium to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6). To induce the stringent response, treat the cells with an agent like serine hydroxamate (SHX), which inhibits an aminoacyl-tRNA synthetase[6][7].

-

Sampling: At desired time points, rapidly withdraw a defined volume of cell culture (e.g., 20 µL)[5].

-

Metabolic Quenching and Lysis: Immediately mix the cell sample with ice-cold formic acid (e.g., 10 µL of 11 M formic acid for a 20 µL sample)[5]. The low pH and cold temperature effectively stop enzymatic activity and lyse the cells.

-

Incubation: Incubate the mixture on ice for at least 30 minutes to ensure complete extraction[10].

-

Centrifugation: Pellet the cellular debris by centrifugation at high speed (e.g., 13,000 x g) for 10 minutes at 4°C[4].

-

Supernatant Collection: Carefully transfer the supernatant, which contains the nucleotide extract, to a new tube. The extract is now ready for analysis by TLC or HPLC/LC-MS.

Quantification of pppGpp and ppGpp

TLC is a cost-effective and robust method for separating and quantifying radiolabeled (p)ppGpp[6]. This technique is particularly useful for kinetic studies of (p)ppGpp accumulation and decay.

Protocol: One-Dimensional TLC for (p)ppGpp Separation

-

Radiolabeling: Grow bacterial cells in a medium containing 32P-orthophosphoric acid (e.g., 100 µCi/mL) for at least two generations to ensure uniform labeling of the cellular nucleotide pools[6].

-

Extraction: Perform nucleotide extraction as described in section 3.1.

-

TLC Plate Preparation: Using a soft pencil, mark an origin line 1 cm from the bottom edge of a 20 cm x 20 cm polyethyleneimine (PEI)-cellulose TLC plate[11].

-

Spotting: Spot a small volume (e.g., 5 µL) of the nucleotide extract onto the origin of the TLC plate[11].

-

Development: Place the TLC plate in a chromatography tank containing 1.5 M KH2PO4, pH 3.4, as the mobile phase[5][6][11]. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until the front is near the top.

-

Drying and Visualization: Air-dry the TLC plate. Expose the plate to a phosphor screen overnight[1][11].

-

Quantification: Visualize the separated, radiolabeled nucleotides using a phosphorimager. The amount of ppGpp and pppGpp can be quantified using software like ImageJ and expressed as a fraction of the total guanine nucleotide pool (GTP + pppGpp + ppGpp)[7][11].

Figure 2: Experimental workflow for TLC-based quantification of (p)ppGpp.

For non-radioactive, absolute quantification of pppGpp and ppGpp, HPLC and LC-MS are the methods of choice[12][13]. These techniques offer high resolution and sensitivity.

Protocol: HPLC-Based Quantification of (p)ppGpp

-

Extraction: Extract nucleotides from a larger volume of bacterial culture using the formic acid method (see section 3.1). The extract can be lyophilized and resuspended in a suitable buffer for HPLC analysis.

-

Chromatographic Separation: A combination of reversed-phase (e.g., C18) and strong anion exchange (SAX) HPLC can be used to separate the various cellular nucleotides[12]. Isocratic elution on a SAX column is effective for resolving ppGpp and pppGpp[12].

-

Detection: Nucleotides are detected by their UV absorbance, typically at 254 nm.

-

Quantification: The concentration of pppGpp and ppGpp in the sample is determined by comparing the peak areas to a standard curve generated with known concentrations of purified pppGpp and ppGpp.

For enhanced sensitivity and specificity, coupling HPLC to a mass spectrometer (LC-MS/MS) is highly recommended[4][13][14]. This allows for absolute quantification, even at very low intracellular concentrations[4][13].

In Vitro Enzyme Assays

To understand the kinetics and regulation of the enzymes involved in pppGpp metabolism, in vitro activity assays are essential.

This assay measures the synthesis of (p)ppGpp by purified RelA.

Protocol: In Vitro RelA Activity Assay

-

Protein Purification: Purify His-tagged RelA using immobilized metal affinity chromatography (IMAC)[15][16][17].

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.5 mM GTP, and 4 mM ATP[18]. Include [α-32P]GTP as a tracer.

-

Initiation: Start the reaction by adding purified RelA protein and, if studying ribosome-dependent activation, purified 70S ribosomes[18].

-

Incubation: Incubate the reaction at 37°C. Take aliquots at various time points.

-

Termination: Stop the reaction by adding formic acid[18].

-

Analysis: Analyze the reaction products by TLC as described in section 3.2.1 to quantify the amount of [32P]pppGpp and [32P]ppGpp synthesized over time.

This assay measures the conversion of pppGpp to ppGpp by GppA.

Protocol: In Vitro GppA Activity Assay

-

Protein Purification: Purify His-tagged GppA using IMAC.

-

Substrate: Use purified pppGpp as the substrate.

-

Reaction Mixture: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2).

-

Initiation: Start the reaction by adding purified GppA to the pppGpp-containing buffer.

-

Incubation: Incubate at 37°C, taking time points.

-

Termination: Stop the reaction, for example, by heat inactivation or addition of EDTA.

-

Analysis: Analyze the reaction products by HPLC (as in section 3.2.2) to quantify the decrease in pppGpp and the corresponding increase in ppGpp over time.

Implications for Drug Development

The central role of the stringent response in bacterial survival and pathogenesis makes the enzymes of the (p)ppGpp metabolic pathway attractive targets for novel antimicrobial agents[1]. A detailed understanding of the synthesis of pppGpp and its conversion to ppGpp is crucial for developing inhibitors that can effectively disrupt this critical signaling network.

For instance, inhibitors targeting RelA would block the initial production of pppGpp, thereby preventing the accumulation of both alarmones. Conversely, targeting GppA could lead to an accumulation of pppGpp, which, while generally less potent than ppGpp in E. coli, might still have significant physiological consequences or could be toxic at high concentrations[8]. The ability to precisely measure the flux through this pathway using the described methodologies is therefore invaluable for screening and characterizing potential drug candidates.

Conclusion

The conversion of pppGpp to ppGpp is a pivotal step in the bacterial stringent response. This guide has provided a technical framework for understanding and investigating this crucial metabolic event. By moving beyond a singular focus on ppGpp and embracing the dynamic interplay between pppGpp and ppGpp, researchers can gain a more comprehensive understanding of this fundamental bacterial signaling network. The detailed protocols and conceptual insights presented here are intended to empower researchers in their efforts to unravel the complexities of the stringent response and to exploit this knowledge in the development of next-generation antimicrobial therapies.

References

-

JoVE. (2025). Thin-Layer Chromatography-Based Separation of (p)ppGpp Nucleotides Isolated from Stress-Induced Bacteria. Journal of Visualized Experiments. [Link]

-

University of Southern California. (n.d.). ppGpp assay. Bacterial genetics lab. [Link]

-

Sivapragasam, S., & Grove, A. (2016). Determination of (p)ppGpp Levels During Stringent Response in Streptomyces coelicolor by Thin Layer Chromatography. Bio-protocol, 6(21). [Link]

-

Agaeva, A., et al. (2020). Escherichia coli RelA Regulation via Its C-Terminal Domain. Frontiers in Microbiology, 11, 588078. [Link]

-

Hauryliuk, V., et al. (2017). HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp. bioRxiv. [Link]

-

JoVE. (2025). Thin-Layer Chromatography-Based Separation of (p)ppGpp Nucleotides Isolated from Stress-Induced Bacteria. Journal of Visualized Experiments. [Link]

-

Delattre, H., et al. (2020). Crucial Role of ppGpp in the Resilience of Escherichia coli to Growth Disruption. mSphere, 5(6). [Link]

-

Hauryliuk, V., et al. (2017). HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp. Semantic Scholar. [Link]

-

Gratani, F. L., et al. (2018). Regulation of the opposing (p)ppGpp synthetase and hydrolase activities in a bifunctional RelA/SpoT homologue from Staphylococcus aureus. PLoS Genetics, 14(7), e1007514. [Link]

-

Wang, B., et al. (2018). Novel (p)ppGpp Binding and Metabolizing Proteins of Escherichia coli. mBio, 9(2). [Link]

-

Ito, D., et al. (2025). A highly sensitive quantification method for the accumulation of alarmone ppGpp in Arabidopsis thaliana using UPLC-ESI-qMS/MS. ResearchGate. [Link]

-

Patacq, C., et al. (2018). Absolute Quantification of ppGpp and pppGpp by Double-Spike Isotope Dilution Ion Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, 90(18), 10715-10723. [Link]

-

Potrykus, K., & Cashel, M. (2008). Direct binding targets of the stringent response alarmone (p)ppGpp. Molecular Microbiology, 68(5), 1069-1081. [Link]

-

Frontiers. (2025). How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods. Frontiers in Molecular Biosciences. [Link]

-

Zhang, N., et al. (2021). Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis. AMB Express, 11(1), 126. [Link]

-

T. K., S., et al. (2015). Differential binding of ppGpp and pppGpp to E. coli RNA polymerase: photo-labeling and mass spectral studies. Genes to Cells, 20(10), 849-861. [Link]

-

Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]

-

Kushwaha, G. S., et al. (2020). Structural Analysis of (p)ppGpp Reveals Its Versatile Binding Pattern for Diverse Types of Target Proteins. Frontiers in Microbiology, 11, 597521. [Link]

-

Mechold, U., et al. (2013). Differential regulation by ppGpp versus pppGpp in Escherichia coli. Nucleic Acids Research, 41(12), 6175-6189. [Link]

-

ResearchGate. (2017). Does anyone have any idea how to extract (p)ppGpp from gram positive bacteria?. [Link]

-

Shyp, V., et al. (2012). Positive allosteric feedback regulation of the stringent response enzyme RelA by its product. EMBO reports, 13(9), 835-839. [Link]

-

San Diego State University. (2015). 2015 His tag Purification Protocol. [Link]

-

Sanyal, R., & Harinarayanan, R. (2018). SpoT and GppA hydrolases prevent the gratuitous activation of RelA by pppGpp in Escherichia coli. bioRxiv. [Link]

-

evitria Antibody Services. (n.d.). Purification of His-tagged Proteins. [Link]

-

Spriestersbach, A., et al. (2015). Purification of His-Tagged Proteins. Methods in Enzymology, 559, 1-15. [Link]

-

Biology LibreTexts. (2024). 7.18C: The Stringent Response. [Link]

-

Delattre, H., et al. (2020). Crucial Role of ppGpp in the Resilience of Escherichia coli to Growth Disruption. mSphere, 5(6). [Link]

-

Roche. (n.d.). cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting. [Link]

-

Programster's Blog. (2020). Creating Graphs With DOT Language. [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

-

Plainion.GraphViz. (n.d.). Create graphs with DOT language. [Link]

-

ResearchGate. (n.d.). Kinetic parameters for (p)ppGpp synthesis by Sa-Rel trunc and Sa-Rel. [Link]

-

Chakraburtty, R., & Bibb, M. (1997). Activation of RelA by pppGpp as the basis for its differential toxicity over ppGpp in Escherichia coli. Journal of Bacteriology, 179(18), 5854-5858. [Link]

-

Cashel, M., & Gentry, D. R. (2021). Editorial: (p)ppGpp and Its Homologs: Enzymatic and Mechanistic Diversity Among the Microbes. Frontiers in Microbiology, 12, 796495. [Link]

-

Sanyal, R., & Harinarayanan, R. (2018). SpoT and GppA hydrolases prevent the gratuitous activation of RelA by pppGpp in Escherichia coli. bioRxiv. [Link]

-